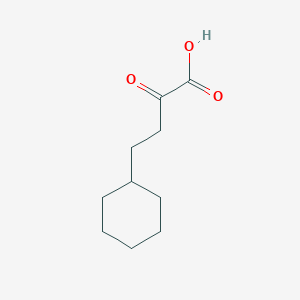

4-Cyclohexyl-2-oxobutanoic acid

Description

4-Cyclohexyl-2-oxobutanoic acid (IUPAC name: 4-cyclohexyl-2-oxobutanoic acid) is a carboxylic acid derivative featuring a cyclohexyl substituent at the fourth carbon and a ketone group at the second carbon of the butanoic acid backbone.

- Molecular formula: C₁₀H₁₆O₃ (inferred from substituent positions).

- Functional groups: A carboxylic acid (-COOH) and a ketone (-C=O).

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

4-cyclohexyl-2-oxobutanoic acid |

InChI |

InChI=1S/C10H16O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13) |

InChI Key |

LAKCKYCKQKIFOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 4-Cyclohexyl-2-oxobutanoic acid. One common method involves the Claisen condensation reaction, where cyclohexanone reacts with ethyl acetoacetate in the presence of a base. The product is then hydrolyzed to yield 4-Cyclohexyl-2-oxobutanoic acid. Other methods include the Michael addition reaction and the Friedel-Crafts reaction.

Industrial Production Methods: Industrial production of 4-Cyclohexyl-2-oxobutanoic acid typically involves large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyclohexyl-2-oxobutanoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of cyclic compounds, including heterocycles and steroids.

Biology: The compound is used in the preparation of chiral ligands for asymmetric synthesis reactions, which are important in the development of biologically active molecules.

Medicine: It serves as a precursor in pharmaceutical development, aiding in the synthesis of various therapeutic agents.

Industry: The compound’s unique properties make it valuable in material science for the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific details on its mechanism of action in biological systems are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Oxopentanoic Acid (Levulinic Acid; CAS 123-76-2)

- Structure : Linear five-carbon chain with a ketone at C4 and a carboxylic acid at C1.

- Properties : Water-soluble due to shorter alkyl chain; widely used in biofuel and polymer synthesis.

- Key difference: Lacks the cyclohexyl group, reducing steric hindrance and lipophilicity compared to 4-cyclohexyl-2-oxobutanoic acid .

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

- Structure : Features a sulfanyl (-S-) bridge and aryl ketone substituents.

- Properties: Enhanced electrophilicity due to the sulfanyl group, enabling Michael addition reactions.

- Key difference : Sulfur-containing side chain introduces polarity and redox sensitivity, unlike the purely hydrocarbon cyclohexyl group in the target compound .

Cyclohexyl-Substituted Analogs

Cyclohexyl 4-(4-Substituted Phenyl)-4-oxobutanoates

- Structure : Cyclohexyl ester with a phenyl ketone at C3.

- Synthesis: Prepared via acid-catalyzed esterification of cyclohexanol with 4-oxo-4-arylbutanoic acids .

- Key difference: Ester group reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3) in 4-cyclohexyl-2-oxobutanoic acid, altering solubility and bioavailability .

2-(Cyclohexylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic Acid (CAS 329703-25-5)

- Structure: Dual cyclohexyl groups (amino and phenyl substituents) with a ketone at C4.

- Properties : Higher molecular weight (357.49 g/mol) and lipophilicity, likely influencing pharmacokinetics (e.g., prolonged half-life) .

- Key difference: Amino group introduces hydrogen-bonding capacity, enhancing target binding specificity compared to the unmodified carboxylic acid .

Cyclic Ketocarboxylic Acids

4-Oxocyclohexanecarboxylic Acid (CAS 874-61-3)

- Structure : Cyclohexane ring with ketone and carboxylic acid groups on adjacent carbons.

- Key difference: Ketone is part of the cyclohexane ring, unlike the linear butanoic acid chain in the target compound .

Comparative Data Table

Biological Activity

4-Cyclohexyl-2-oxobutanoic acid is a chemical compound characterized by a cyclohexyl group attached to a butanoic acid backbone, specifically at the 4-position. Its molecular formula is CHO, and it features a ketone functional group at the second carbon position, which significantly influences its biological activity and chemical reactivity . This article explores the biological activities of this compound, focusing on its metabolic effects, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Functional Groups : Ketone, carboxylic acid

- Structural Characteristics : The cyclohexyl substitution pattern affects both the chemical reactivity and biological properties of the compound.

Metabolic Pathways

Research indicates that 4-Cyclohexyl-2-oxobutanoic acid may play a role in metabolic pathways, particularly in glucose metabolism. It has been studied for its potential antidiabetic effects, where structural modifications influence insulin secretion and other metabolic processes . The exact mechanisms of action are still under investigation, but it is known to interact with specific molecular targets that modulate biochemical pathways related to glucose metabolism.

Enzyme Interaction

The compound may act as an inhibitor or activator of certain enzymes involved in glucose metabolism. Studies have shown that it can influence enzyme activity, although detailed mechanisms remain to be fully elucidated . This interaction is crucial for understanding its potential therapeutic applications in metabolic disorders.

Antidiabetic Potential

A study conducted on the antidiabetic effects of 4-Cyclohexyl-2-oxobutanoic acid demonstrated that modifications at the 4-position could enhance insulin secretion. In vitro assays indicated that the compound significantly increased glucose uptake in muscle cells, suggesting its potential as an antidiabetic agent .

Anti-inflammatory Activity

In another investigation, derivatives of 4-Cyclohexyl-2-oxobutanoic acid were subjected to biological tests designed to evaluate their anti-inflammatory properties. The compounds exhibited significant anti-inflammatory activity in vivo, as measured by reductions in carrageenan-induced paw edema in rat models . This suggests that similar derivatives could be further explored for their therapeutic benefits in inflammatory diseases.

Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.